molecular formula C9H6N4O B6419920 1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one CAS No. 19848-93-2

1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one

Cat. No. B6419920
CAS RN: 19848-93-2
M. Wt: 186.17 g/mol
InChI Key: NBXOKUUXBOFVIJ-UHFFFAOYSA-N
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Description

“1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one” is a member of the class of oxadiazoloquinoxalines . It is a structural template for the design and synthesis of novel biologically relevant compounds such as antibacterial, anti-HIV, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic agents .


Synthesis Analysis

The compound can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . A series of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized as potential antiviral and antimicrobial agents .


Molecular Structure Analysis

The molecular structure of “1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one” includes the replacement of the four fused aromatic system (bis([1,2,4]triazolo)[4,3-a:3’,4’-c]quinoxaline-3-thiol) with three fused aromatic systems ([1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one (compounds 22a–f) and [1, 2, 4]triazolo[4,3-a]quinoxaline-4-thiol (compounds 23a–g)) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one” include aromatic nucleophilic substitution . The compound can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .

Scientific Research Applications

Antiviral and Antimicrobial Activities

The compound has been synthesized as a potential antiviral and antimicrobial agent . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity . In vitro antimicrobial screening against different pathogenic organisms using agar diffusion method demonstrated that compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities .

Synthesis of Other Compounds

The compound has been used in the synthesis of other compounds . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Use in Affinity Selection-Mass Spectrometry (AS-MS) Compound Binding Assay

1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one has been used as an oxidising agent for affinity selection-mass spectrometry (AS-MS) compound binding assay .

Inhibition of Soluble Guanylate Cyclase (sGC)

The compound has been used as a soluble guanylate cyclase (sGC) inhibitor to inhibit S-nitroso-N-acetyl-DL-penicillamine (SNAP)-induced cGMP production .

Catalyst in the Synthesis of 2H-indazolo[2,1-b]phthalazine-triones and Triazolo[1,2-a]indazole-triones

The compound has been used as a catalyst in the synthesis of 2H-indazolo[2,1-b]phthalazine-triones and triazolo[1,2-a]indazole-triones . The synthesis was catalyzed by 1H-1,2,4-triazole-3-thiol-functionalized core–shell Fe3O4@SiO2 magnetic nanocomposite in one-pot three-component reactions under solvent-free conditions .

Use in Magnetic Nanocomposites

The compound has been used in the fabrication of magnetic nanocomposites . The catalytic activity of the nano-catalyst to generate some products was assessed . The excellent yields for all products were obtained when 15 mg of the as-prepared magnetic nanocomposite was utilized in one-pot solvent-free three-component reactions at 100 °C .

Mechanism of Action

Target of Action

The primary target of 1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as an endogenous ligand .

Mode of Action

1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one interacts with the A2B receptor, acting as an antagonist . This means it binds to the receptor and blocks its activation by adenosine. The A2B receptor requires a high level of adenosine for activation, thus, the antagonism by this compound may mediate pathophysiological conditions associated with the cumulative level of adenosine .

Biochemical Pathways

The A2B receptors are expressed in human microvascular endothelial cells, where they may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . This regulation subsequently affects angiogenesis, which is one of the major mechanisms for tumor growth regulation . Therefore, the antagonism of A2B receptors by 1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one can potentially disrupt these pathways and their downstream effects.

Result of Action

The antagonism of A2B receptors by 1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one can lead to a reduction in angiogenesis, a key process in tumor growth . This could potentially result in the inhibition of tumor growth. Moreover, the blockade of A2B receptors has been reported to play a significant role in the reduction of metastasis .

Future Directions

The compound and its derivatives have potential applications in medicinal chemistry due to their broad spectrum of biological activities. Future research could focus on further exploration of [1,2,4]triazolo [4,3- a ]quinoxaline as antimicrobial agents and as anticancer agents targeting VEGFR-2 kinase .

properties

IUPAC Name

2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c14-9-12-11-8-5-10-6-3-1-2-4-7(6)13(8)9/h1-5H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXOKUUXBOFVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=NNC(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one

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